Vanillin benZaldehyde

Description

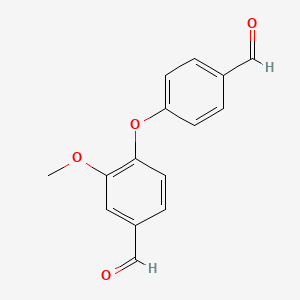

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

4-(4-formylphenoxy)-3-methoxybenzaldehyde |

InChI |

InChI=1S/C15H12O4/c1-18-15-8-12(10-17)4-7-14(15)19-13-5-2-11(9-16)3-6-13/h2-10H,1H3 |

InChI Key |

VQWUQHBSHKQWTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Vanillin 3 Methoxy 4 Hydroxybenzaldehyde

Chemo-Synthetic Routes

Chemical synthesis remains the primary method for large-scale vanillin (B372448) production. encyclopedia.pub Approximately 85% of vanillin is synthesized from the petrochemical precursors guaiacol (B22219) and glyoxylic acid. wikipedia.org

Guaiacol-Glyoxylic Acid Process and Derivatives

A dominant industrial method for vanillin synthesis is the two-step process involving guaiacol and glyoxylic acid, a route that has been significantly utilized since the 1970s. wikipedia.orgresearchgate.net

The process begins with the reaction of guaiacol with glyoxylic acid through an electrophilic aromatic substitution. wikipedia.orgresearchgate.net This initial condensation reaction occurs under weakly alkaline conditions at room temperature and results in the formation of vanillylmandelic acid. chemicalbook.comresearchtrends.net A key advantage of this step is its high selectivity, with the glyoxyl radical primarily attacking the aromatic ring at the position para to the phenolic hydroxyl group, thus minimizing the formation of unwanted by-products and simplifying purification procedures. chemicalbook.comresearchtrends.net

The subsequent step involves the oxidative decarboxylation of the vanillylmandelic acid intermediate. wikipedia.orgresearchgate.nettaylorandfrancis.com This is achieved by oxidizing the intermediate in the presence of a catalyst and air, which is then followed by acidification and simultaneous decarboxylation to yield crude vanillin. chemicalbook.com The crude product then undergoes further purification, typically through recrystallization, to achieve food-grade quality. chemicalbook.com

This process is considered competitive due to the wide availability of the raw materials, fewer reaction steps, and comparatively lower costs and reduced waste generation. chemdad.com Guaiacol itself can be synthesized from catechol, which is often prepared via the acid-catalyzed hydroxylation of phenol (B47542) with hydrogen peroxide. chemicalbook.com Glyoxylic acid can be sourced as a by-product from the synthesis of glyoxal (B1671930) from acetaldehyde (B116499) or produced by the oxidation of glyoxal with nitric acid. chemicalbook.com

Lignin (B12514952) Valorization Approaches

Lignin, an abundant and renewable aromatic biopolymer found in wood, serves as a significant feedstock for vanillin production. mdpi.commdpi.com Historically, waste from the sulfite (B76179) pulping process in the paper industry was a major source for synthetic vanillin. wikipedia.org Today, approximately 15% of the world's vanillin is still produced from lignin wastes. wikipedia.org

The primary method for producing vanillin from lignin is through alkaline oxidative depolymerization. mdpi.comresearchgate.net This process typically involves treating lignosulfonates, a by-product of sulfite pulping, with an alkali (like sodium hydroxide (B78521) or calcium hydroxide) at high temperatures (100-200°C) and pressures, in the presence of an oxidant such as air or pure oxygen. chemicalbook.comresearchgate.netmit.edu Catalysts, most notably copper compounds like copper sulfate (B86663) (CuSO₄), are often employed to enhance the reaction and improve yields. scispace.comacs.org

The reaction breaks down the complex lignin polymer into smaller aromatic compounds, including vanillin. mdpi.com The yield of vanillin can be influenced by several factors, including the type of lignin (softwood is preferred due to a higher content of convertible guaiacyl units), the specific reaction conditions (temperature, pressure, pH), and the choice of oxidant and catalyst. wikipedia.orgresearchgate.net For instance, using copper catalysts has been shown to increase the yield of total aldehydes. scispace.com

Following the reaction, vanillin must be separated from a complex mixture of by-products, which can include acetovanillone, syringaldehyde, and various carboxylic acids. chemicalbook.comresearchgate.net This purification is typically achieved through a series of steps including extraction, distillation, and crystallization. chemicalbook.com While the process effectively valorizes a waste product, environmental concerns associated with the traditional lignin process have led to a decline in its popularity compared to the guaiacol-based synthesis. wikipedia.orggoogle.com

Recent research continues to explore more efficient and sustainable methods for lignin valorization. This includes investigating different lignin sources, such as Kraft lignin, and developing novel catalytic systems, including photocatalysis, to improve the selectivity and yield of vanillin production. mdpi.commdpi.comchemrxiv.org

Other Established Chemical Transformations

Beyond the primary routes of guaiacol-glyoxylic acid synthesis and lignin valorization, other chemical pathways for vanillin production have been established, though some are now of historical interest.

One of the earliest methods, first demonstrated in 1876, involved the synthesis of vanillin from guaiacol via the Reimer-Tiemann reaction. wikipedia.org Another historical route was the synthesis from eugenol (B1671780), a major component of clove oil. wikipedia.orgnih.gov This process involved the isomerization of eugenol to isoeugenol (B1672232), followed by oxidation to produce vanillin. nih.govresearchgate.net While commercially significant in the early 20th century, this method was largely supplanted by the more economical lignin-based process. wikipedia.org

The guaiacol-formaldehyde route, also known as the nitroso process, represents another method that has been used, particularly in the former Soviet Union and China. chemdad.com This synthesis involves guaiacol, formaldehyde, and p-nitroso dimethylaniline as raw materials. chemdad.com

More contemporary research has explored direct formylation of guaiacol using superacids. For example, reacting guaiacol with formic acid in the presence of a superacid like trifluoromethanesulfonic acid (CF₃SO₃H) can produce vanillin, although yields and isomer selectivity can vary. google.com

Biotechnological and Biotransformation Approaches

In response to growing consumer demand for natural products and the environmental concerns associated with chemical synthesis, biotechnological methods for vanillin production have gained significant attention. nih.govencyclopedia.pub These approaches utilize microorganisms or enzymes to convert various precursor compounds into vanillin.

Microbial Fermentation Platforms

Microbial fermentation is a key biotechnological strategy for producing "natural" vanillin from various substrates. bohrium.com Genetically engineered microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, are often used as production hosts due to their well-understood genetics and ease of cultivation. encyclopedia.pub

From Ferulic Acid: Ferulic acid, a compound abundant in agricultural waste like rice and wheat bran, is a common precursor for microbial vanillin synthesis. mdpi.comchemistryviews.org The biotransformation typically involves two key enzymes: feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/aldolase (Ech). mdpi.comresearchgate.net These enzymes catalyze the conversion of ferulic acid to vanillin through a CoA-dependent pathway. mdpi.com Numerous microorganisms, including species of Amycolatopsis, Pseudomonas, and Streptomyces, naturally possess these capabilities. mdpi.com

Engineered E. coli strains expressing the fcs and ech genes have been developed to enhance vanillin production. researchgate.net In some cases, yields of up to 1.1 g/L of vanillin have been achieved. researchgate.net Another approach involves a two-step fermentation process, where one microorganism, such as Aspergillus niger, converts ferulic acid to vanillic acid, which is then reduced to vanillin by a second microorganism, like Phanerochaete chrysosporium. encyclopedia.pubnih.govresearchgate.net

From Glucose: De novo biosynthesis of vanillin from simple sugars like glucose has been a significant goal in metabolic engineering. nih.gov This involves engineering complex multi-step pathways in microbial hosts. For instance, pathways have been designed in E. coli and S. cerevisiae where glucose is converted through the shikimate pathway to produce protocatechuic acid. nih.govd-nb.info This intermediate is then methylated to form vanillic acid and subsequently reduced to vanillin. nih.gov While initial yields were low, optimization strategies have led to significant improvements, with some engineered E. coli strains achieving titers of 481.2 mg/L in fermenters. nih.gov

From Eugenol and Isoeugenol: Eugenol and isoeugenol, obtainable from sources like clove oil, can also be used as substrates for microbial vanillin production. encyclopedia.pubbohrium.com Microorganisms such as Pseudomonas sp. and Bacillus sp. can transform these compounds into vanillin. encyclopedia.pubfrontiersin.org For example, Bacillus safensis has been shown to convert eugenol to vanillin, achieving a molar yield of up to 26% using resting cells. tandfonline.com Engineered E. coli expressing an isoeugenol monooxygenase (IEM) gene have produced high concentrations of vanillin (up to 38.34 g/L) from isoeugenol. mdpi.com

Table 1: Examples of Microbial Vanillin Production

| Microorganism | Substrate | Pathway/Enzymes | Vanillin Yield |

|---|---|---|---|

| Engineered E. coli | Ferulic Acid | Feruloyl-CoA synthetase (Fcs), Enoyl-CoA hydratase/aldolase (Ech) | 1.1 g/L researchgate.net |

| Engineered E. coli | Isoeugenol | Isoeugenol monooxygenase (IEM) | 38.34 g/L mdpi.com |

| Aspergillus niger & Phanerochaete chrysosporium (Two-step) | Ferulic Acid | Ferulic acid -> Vanillic acid -> Vanillin | 0.628 g/L nih.govresearchgate.net |

| Engineered S. cerevisiae | Glucose | De novo synthesis via shikimate pathway | 65.0 mg/L nih.govd-nb.info |

| Bacillus safensis | Eugenol | Biotransformation via coniferyl aldehyde | 0.12 g/L (26% molar yield) tandfonline.com |

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to both whole-cell fermentation and chemical synthesis. encyclopedia.pub This approach uses isolated enzymes to perform specific conversion steps.

The conversion of ferulic acid to vanillin is a well-studied enzymatic pathway. encyclopedia.pub In nature, plants synthesize vanillin from ferulic acid using the enzyme vanillin synthase (VpVAN). chemistryviews.orgtus.ac.jp However, using this plant-derived enzyme for industrial production is challenging. tus.ac.jp A common microbial enzymatic route involves a two-enzyme cascade of feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/aldolase (Ech). asm.org

Recently, significant progress has been made in engineering single enzymes capable of converting ferulic acid directly to vanillin in one step. chemistryviews.org Researchers have successfully modified a microbial dioxygenase through genetic engineering to catalyze the direct oxidation of ferulic acid to vanillin. chemistryviews.orgasm.org This engineered enzyme operates at room temperature, requiring only ferulic acid and air, making it a simple and sustainable process. chemistryviews.orgtus.ac.jp This single-enzyme system has also shown activity towards other lignin-derived compounds like p-coumaric acid and sinapinic acid. chemistryviews.orgasm.org

Enzymes are also crucial in the biotransformation of eugenol. Vanillyl alcohol oxidase (VaoA) from Penicillium simplicissimum can oxidize eugenol to coniferyl alcohol, an intermediate in the pathway to vanillin. researchgate.net By combining this enzyme with others, such as a coniferyl alcohol dehydrogenase, a two-step enzymatic cascade can convert eugenol to vanillin using only molecular oxygen as the oxidant. researchgate.net

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering has emerged as a powerful tool to enhance the production of vanillin in various microorganisms, offering a sustainable alternative to chemical synthesis. mdpi.com These strategies focus on optimizing the metabolic pathways, improving enzyme efficiency, and utilizing genetic engineering techniques to boost vanillin yields. mdpi.com

Scientists have successfully engineered microorganisms like Escherichia coli and baker's yeast (Saccharomyces cerevisiae) to produce vanillin from glucose. nih.govfrontiersin.org One key approach involves introducing and enhancing the pathways for synthesizing phenylpropanoid acids, such as ferulic acid and p-coumaric acid, which are precursors to vanillin. mdpi.com Genetic tools like CRISPR-Cas9 are employed to modify the host's genome to favor the production of these precursors. mdpi.com

In silico metabolic modeling has also been instrumental in identifying genetic targets for improving vanillin production. By simulating different physiological conditions, researchers can predict which gene modifications will lead to higher yields. For instance, the deletion of the PDC1 gene in S. cerevisiae was identified through modeling and subsequently verified in laboratory experiments, resulting in a significant increase in vanillin glucoside production. nih.gov

Another innovative approach involves the overexpression of specific genes to channel metabolic flux towards vanillin. In a study with Ocimum sanctum (holy basil), overexpressing the VpVAN gene, which encodes a vanillin synthase, led to a substantial increase in vanillin accumulation. nih.gov Molecular docking studies further supported these findings by showing a higher binding affinity of ferulic acid to vanillin synthase compared to other potential substrates. nih.gov

The table below summarizes key metabolic engineering strategies and their impact on vanillin production in different organisms.

| Organism | Engineering Strategy | Precursor | Key Gene(s) Involved | Improvement in Vanillin Production |

| Saccharomyces cerevisiae | Expression of glycosyltransferase | Glucose | UGT from A. thaliana | Decreased product toxicity, 1.5-fold higher yield of vanillin β-D-glucoside nih.gov |

| Saccharomyces cerevisiae | In silico guided gene deletion | Glucose | PDC1 (pyruvate decarboxylase) | 2-fold productivity improvement in continuous culture nih.gov |

| Escherichia coli | Plasmid-free resting cell system with controlled substrate release | Ferulic acid | Genes for ferulic acid conversion | Sevenfold increase in final vanillin concentration frontiersin.org |

| Ocimum sanctum | Overexpression of vanillin synthase | Endogenous precursors | VpVAN | Highest transgenic line produced 1.98 mg/g extract of vanillin nih.gov |

These examples highlight the potential of metabolic engineering to create efficient and sustainable microbial cell factories for vanillin production. mdpi.com Future research will likely focus on further optimizing these systems, exploring new microbial hosts, and scaling up production for commercial viability. mdpi.com

Emerging and Sustainable Synthesis Techniques

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for vanillin synthesis. This has led to the exploration of novel techniques that align with the principles of green chemistry, such as one-pot multicomponent reactions and the use of renewable resources.

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) have gained attention as an efficient strategy for synthesizing complex molecules from simple starting materials in a single step. orientjchem.org This approach reduces reaction time, minimizes waste, and simplifies laboratory procedures compared to traditional multi-step syntheses. orientjchem.org

Several studies have reported the use of MCRs to synthesize vanillin derivatives. For example, the Biginelli reaction, a well-known MCR, has been employed to produce 2-oxo-1,2,3,4-tetrahydropyrimidines using vanillin, ethyl acetoacetate, and urea. bohrium.com Researchers have optimized the reaction conditions, finding that using a copper complex catalyst in ethanol (B145695) provides good yields of the desired product. bohrium.com A solvent-free version of this reaction has also been developed, further enhancing its green credentials. bohrium.com

Another example is the synthesis of aminoalkyl and amidoalkyl naphthols using vanillin, 2-naphthol, and an amine or amide in a one-pot reaction. orientjchem.org This method utilizes tannic acid, a biodegradable and inexpensive Lewis acid catalyst, and can be performed under solvent-free conditions by grinding the reactants together. orientjchem.org

The table below showcases different one-pot multicomponent reactions involving vanillin.

| Reaction Type | Reactants | Catalyst | Key Features |

| Biginelli Reaction | Vanillin, Ethyl acetoacetate, Urea | Copper complex (PhNH3)2CuCl4 | Can be performed in ethanol or under solvent-free conditions bohrium.com |

| Betti-type Reaction | Vanillin, 2-Naphthol, p-Nitroaniline/Benzamide | Tannic acid | Solvent-free, utilizes a biodegradable catalyst orientjchem.org |

| Mannich-type Reaction | Dopamine, Vanillin, N-methylacetamide | None (Grindstone method) | Catalyst-free, high yields (85-92%) dovepress.com |

| Pyridine Synthesis | o-Alkyl vanillin derivative, Malononitrile (B47326), Methylarylketones | Triethylamine, Sodium ethoxide | Synthesis of novel polyfunctionalized pyridines ekb.eg |

These MCRs demonstrate a move towards more efficient and sustainable synthetic routes for creating a variety of vanillin-based compounds. frontiersin.org

Green Chemistry Principles in Vanillin Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of vanillin to reduce its environmental impact. chinakxjy.com This involves using renewable feedstocks, safer solvents, and more energy-efficient processes. gctlc.org

One notable example is the synthesis of vanillin from eugenol, which can be isolated from clove oil, a renewable resource. chinakxjy.comresearchgate.net While traditional methods for this conversion often use harsh oxidizing agents, greener alternatives are being developed. chinakxjy.com

A two-step synthetic sequence for undergraduate organic chemistry labs has been designed to teach green chemistry principles using vanillin. gctlc.orgtandfonline.com The process involves the iodination of vanillin using Oxone® and potassium iodide in water, followed by a Suzuki-Miyaura cross-coupling reaction, also in an aqueous medium. gctlc.orgtandfonline.com This experiment highlights the use of a renewable starting material, water as a safe solvent, and minimizes waste. gctlc.org

Photocatalysis represents another promising green approach. Vanillin can be produced from ferulic acid, a bio-based substrate, using a TiO2 photocatalyst in water. nih.gov This method allows for the selective conversion of ferulic acid to vanillin, and the product can be continuously removed from the reaction mixture to prevent over-oxidation. nih.gov

The following table outlines the application of green chemistry principles in different vanillin synthesis methods.

| Green Chemistry Principle | Application in Vanillin Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis from eugenol (from clove oil) or ferulic acid. chinakxjy.comresearchgate.netnih.gov | Iodination of vanillin derived from renewable sources. gctlc.orgtandfonline.com |

| Safer Solvents | Use of water as a reaction medium instead of hazardous organic solvents. gctlc.orgtandfonline.com | Aqueous Suzuki-Miyaura reaction of iodovanillin. gctlc.orgtandfonline.com |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times. tandfonline.com | Microwave-assisted Suzuki-Miyaura coupling. tandfonline.com |

| Atom Economy | One-pot multicomponent reactions that incorporate most of the starting materials into the final product. orientjchem.org | Synthesis of aminoalkyl naphthols from vanillin, 2-naphthol, and an amine. orientjchem.org |

| Use of Catalysis | Employing recyclable or biodegradable catalysts. orientjchem.orgbohrium.comnih.gov | TiO2 photocatalysis for vanillin production from ferulic acid. nih.gov |

By embracing these green chemistry principles, the chemical industry can move towards a more sustainable production of vanillin and its derivatives. chinakxjy.comnih.gov

Derivatization and Chemical Modifications of Vanillin 3 Methoxy 4 Hydroxybenzaldehyde

Synthesis of Novel Vanillin (B372448) Derivatives

The inherent reactivity of vanillin's functional groups allows for a variety of chemical transformations, leading to the synthesis of new derivatives with tailored properties. These modifications can target the aldehyde group, the phenolic hydroxyl group, or both, resulting in compounds with enhanced biological activities or functionalities suitable for material science applications. uhi.ac.ukworktribe.com

Schiff Base Condensations with Amine Analogues

The condensation reaction between the aldehyde group of vanillin and the primary amino group of various amine analogues is a common method for synthesizing Schiff bases, also known as imines or azomethines. researchgate.netsvedbergopen.comnih.gov This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. svedbergopen.com These reactions are often straightforward and can be performed under mild conditions, sometimes assisted by a few drops of acid catalyst. researchgate.netnih.gov

A wide range of aromatic and aliphatic amines have been used to create diverse vanillin-based Schiff bases. researchgate.netjournalagent.com For instance, vanillin has been reacted with various substituted aromatic amines to produce a series of Schiff bases with potential antimicrobial properties. nih.gov Other studies have synthesized vanillin-derived Schiff bases using amines such as dopamine, histamine, 2-aminophenol, 4-aminophenol, and 4-aminomorpholine. researchgate.net The resulting imines can be further reduced, for example with sodium borohydride (B1222165), to yield stable secondary amine derivatives. researchgate.netscispace.com The formation of these Schiff bases is a cornerstone in coordination chemistry, as the resulting ligands can form stable complexes with various metal ions. ajchem-a.comajchem-a.com

| Amine Reactant | Resulting Schiff Base (General Structure) | Reference(s) |

| Substituted Aromatic Amines | Vanillylidene-aromatic amine | nih.gov |

| 2,4-Dinitrophenylhydrazine | Vanillin-2,4-dinitrophenylhydrazone | impactfactor.org |

| 4-Chloroaniline | 4-((4-chlorophenyl)imino)methyl)-2-methoxyphenol | impactfactor.org |

| Dopamine | Imine derivative of dopamine | researchgate.net |

| Histamine | Imine derivative of histamine | researchgate.net |

| Hexyl Amine | 1-iminohexyl-3-methoxy-4-hydroxy benzene (B151609) | svedbergopen.com |

Heterocyclic Compound Formation (e.g., Triazoles, Quinazolines, Pyrazolines)

Vanillin is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are integral to medicinal chemistry and materials science. nih.govresearchgate.net The aldehyde and hydroxyl groups of vanillin can participate in various cyclization and condensation reactions to form five- and six-membered rings, as well as fused ring systems. nih.gov

Quinazolines and Quinoxalines: Vanillin can be converted into 2,4-disubstituted quinazolines in a one-pot reaction with o-aminobenzophenone, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as a catalyst. nih.govfrontiersin.org The reaction proceeds through a Schiff base intermediate, followed by cyclization and DDQ-mediated oxidation. nih.gov Similarly, styrylquinoxalin-2(1H)-ones have been synthesized by reacting vanillin with malononitrile (B47326) and 3-methylquinoxalin-2(1H)-one under microwave irradiation. nih.govfrontiersin.org

Triazoles: Fused triazole derivatives can be prepared from vanillin. For example, a one-step multicomponent reaction involving 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with vanillin in concentrated HCl yields a complex heterocycle containing indole, triazole, and quinoxaline (B1680401) rings. nih.govfrontiersin.org

Other Heterocycles: The reactivity of vanillin has been exploited to create numerous other heterocyclic structures. Polyhydroquinolines can be synthesized via a Hantzsch reaction involving vanillin, ethyl 3-oxobutanoate, dimedone, and ammonium (B1175870) acetate (B1210297). nih.govfrontiersin.org Benzoxazine (B1645224) monomers have been formed through a Mannich-like condensation of vanillin with amines like 1,3-bis(3-aminopropyl)tetramethyldisiloxane (B1265523) and paraformaldehyde. nih.gov Furthermore, reacting vanillin-derived Schiff bases with reagents like phthalic anhydride (B1165640) or succinic anhydride can produce new heterocyclic compounds. impactfactor.org

Acetylation, Demethylation, Reduction, and Oxidation Reactions

The functional groups of vanillin can be modified through several fundamental organic reactions to yield important derivatives. edwiserinternational.comresearchgate.net

Acetylation: The phenolic hydroxyl group of vanillin is readily acetylated. A common method involves reacting vanillin with acetic anhydride, often in the presence of a catalyst like sulfuric acid or a base like pyridine. edwiserinternational.comjournalagent.com This reaction produces vanillyl acetate, where the hydroxyl group is converted to an ester. edwiserinternational.comresearchgate.net

Demethylation: O-demethylation of the methoxy (B1213986) group on the vanillin ring yields 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). edwiserinternational.comresearchgate.net This transformation exposes a second hydroxyl group, creating a catechol structure which can significantly alter the molecule's properties.

Reduction: The aldehyde group of vanillin can be reduced to a primary alcohol, forming vanillyl alcohol (4-hydroxymethyl-2-methoxyphenol). mdpi.com Common reducing agents like sodium borohydride are effective for this transformation. scispace.com More extensive reduction can lead to the saturation of the aromatic ring, as seen in the formation of o-methoxy-p-methyl cyclohexan-1-ol. edwiserinternational.com

Oxidation: The aldehyde group is susceptible to oxidation, converting it to a carboxylic acid. sphinxsai.com This reaction transforms vanillin into vanillic acid (4-hydroxy-3-methoxybenzoic acid). edwiserinternational.comunibo.it This conversion is a key step in both chemical and biological degradation pathways of vanillin. unibo.it

| Reaction Type | Reagent(s) | Product | Reference(s) |

| Acetylation | Acetic Anhydride, Sulfuric Acid | Vanillyl Acetate | edwiserinternational.comresearchgate.net |

| O-Demethylation | Pyridine HCl | 3,4-Dihydroxybenzaldehyde | researchgate.net |

| Reduction | Sodium Borohydride | Vanillyl Alcohol | scispace.com |

| Oxidation | - | Vanillic Acid | edwiserinternational.comunibo.it |

Aldehyde Group Modifications

The aldehyde group is one of the most reactive functionalities in the vanillin molecule and is central to many of its derivatizations. nih.govlibretexts.org Beyond the Schiff base condensations mentioned previously, this group can undergo a variety of other transformations. Vanillin can participate in reactions such as the Mannich reaction, where it condenses with acetone (B3395972) and ammonium acetate to form piperidin-4-one oxime esters. nih.gov It is also used in Claisen-Schmidt condensations with ketones, such as methyl cyclopropyl (B3062369) ketone, to produce enone derivatives. semanticscholar.org These modifications are fundamental for synthesizing polymers, as the aldehyde can be preserved during polymerization and used for subsequent cross-linking or functionalization, for example, through imine formation with primary amines. mdpi.com

Structure-Reactivity Relationship Studies in Vanillin Analogues

Understanding the relationship between the chemical structure of vanillin derivatives and their reactivity or biological activity is crucial for designing new functional molecules. worktribe.comresearchgate.net Studies often focus on how modifications to the hydroxyl, methoxy, and aldehyde groups influence properties like antioxidant potential or inhibitory activity against enzymes. scispace.comresearchgate.net

For example, research on vanillic acid ester analogs showed that the length of the alkyl chain in the ester group significantly impacts activity; a C4 straight alkyl chain was found to be optimal for degranulation inhibitory activity. researchgate.net Further investigation revealed that a butyl ester moiety directly connected to the benzene ring and at least one hydroxyl group were the minimum structural requirements for potent activity. researchgate.net In another study evaluating the antioxidant properties of vanillin derivatives, it was found that the presence of a tertiary amino group and the number of vanillin moieties in the molecule were key contributors to antioxidant activity. nih.gov Delocalization of the nitrogen's electron pair and the presence of electron-donating substituents were also found to enhance antioxidant properties. nih.gov

Computational and experimental studies on the atmospheric oxidation of vanillin have highlighted the relative reactivity of its functional groups. The bond dissociation energies (BDEs) decrease in the order of -O-H, -CO-H, and -OCH2–H, indicating that the phenolic hydroxyl and aldehydic C-H bonds are the most likely sites for H-abstraction reactions. acs.org Such fundamental studies provide insights essential for developing quantitative structure–activity relationships (QSAR) for vanillin analogues. acs.org

Design Principles for Functionalized Vanillin-Based Building Blocks

The abundance of vanillin from renewable resources like lignin (B12514952) has spurred significant interest in its use as a bio-based building block for sustainable chemistry. nih.govfrontiersin.orgacs.org The design principles for creating functionalized vanillin-based materials revolve around leveraging its inherent chemical functionalities to build polymers, resins, and other advanced materials. mdpi.comresearchgate.net

A key strategy involves modifying vanillin into a polymerizable monomer. For instance, the hydroxyl group can be reacted with methacrylic anhydride to produce vanillyl methacrylate. researchgate.net This monomer can then undergo controlled polymerization techniques like reversible addition–fragmentation chain transfer (RAFT) to create well-defined homopolymers and block copolymers. researchgate.net These vanillin-based polymers can exhibit thermal properties comparable to petroleum-based plastics like polystyrene, positioning them as potential sustainable alternatives. researchgate.net

Another design approach focuses on creating cross-linked networks or vitrimers, which are polymers that can be reprocessed. Vanillin derivatives have been integrated into vitrimers using dynamic covalent chemistries, such as disulfide exchanges or vinylogous urethane (B1682113) chemistry. acs.orgresearchgate.net For example, a bifunctional aromatic β-hydroxy-amine can be synthesized from a vanillin derivative and then reacted to form a rigid, catalyst-free vitrimer network. researchgate.net The aldehyde group itself can be used to form dynamic imine bonds, imparting malleability and recyclability to thermoset materials. researchgate.net These design principles demonstrate a clear pathway from a simple, bio-sourced molecule to advanced materials with tunable properties suitable for a circular economy. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Spectrophotometric Methods for Quantitative Analysis and Derivatization Studies

Spectrophotometry offers a reliable and accessible method for the quantitative analysis of vanillin (B372448). This technique can be enhanced through derivatization, which involves reacting the target analyte with a specific reagent to form a new compound with improved spectrophotometric properties.

A notable derivatization agent for vanillin is 1-aminonaphthalene. researchgate.netasianpubs.org The reaction between vanillin and 1-aminonaphthalene produces an azomethine derivative, α-(vanillylidene)-aminonaphthalene, which exhibits a significant bathochromic shift (a shift to a longer wavelength) in its maximum absorbance to 372 nm. researchgate.netasianpubs.org This method demonstrates a molar absorptivity of 5540 L mol⁻¹ cm⁻¹ and follows Beer's law within a concentration range of 5-25 μg/mL. researchgate.netasianpubs.org The resulting colored product is highly stable, showing no change in absorbance for up to 24 hours. researchgate.netasianpubs.org The optimization of this method involves controlling the pH, with a pH of 7 being optimal for the reaction. researchgate.net

Vanillin itself can also serve as a derivatizing agent for other compounds, such as hydrazine (B178648) and its derivatives, leading to the formation of colored hydrazones that can be quantified spectrophotometrically. google.com

Table 1: Spectrophotometric Analysis of Vanillin Derivative

| Parameter | Value | Reference |

| Derivatizing Agent | 1-Aminonaphthalene | researchgate.netasianpubs.org |

| Derivative | α-(Vanillylidene)-aminonaphthalene | researchgate.netasianpubs.org |

| Wavelength of Maximum Absorbance (λmax) | 372 nm | researchgate.net |

| Molar Absorptivity | 5540 L mol⁻¹ cm⁻¹ | researchgate.net |

| Linear Range (Beer's Law) | 5-25 μg/mL | researchgate.net |

| Optimal pH | 7 | researchgate.net |

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are indispensable for separating and quantifying vanillin and benzaldehyde (B42025) from complex matrices, ensuring product purity and accurate composition analysis. High-performance liquid chromatography (HPLC), gas chromatography (GC), and high-performance thin-layer chromatography (HPTLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of semi-volatile and non-volatile compounds like vanillin and its related phenolic compounds, such as p-hydroxybenzaldehyde. chromatographyonline.com Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for the separation and quantification of vanillin. ugm.ac.idresearchgate.net The mobile phase typically consists of a gradient mixture of methanol (B129727) and acidified water, with detection at 280 nm. ugm.ac.id The use of ultra-high-pressure liquid chromatography (UHPLC) with smaller particle size columns can significantly reduce analysis time and solvent consumption. chromatographyonline.com HPLC has been successfully applied to determine vanillin content in various food products, including milk powder and cereals. researchgate.netd-nb.info

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a simple, rapid, and precise method for the estimation of vanillin in various food products. sciensage.info In a typical HPTLC method, silica (B1680970) gel 60 GF254 plates are used as the stationary phase, with a mobile phase such as methanol-water-glacial acetic acid. sciensage.info Quantification is achieved by densitometric scanning of the separated spots at a specific wavelength, for instance, 275 nm for vanillin. sciensage.info This technique has been validated for its accuracy and precision in analyzing vanillin content. sciensage.info

Table 2: Comparison of Chromatographic Techniques for Vanillin and Benzaldehyde Analysis

| Technique | Typical Application | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method | Reference |

| HPLC | Quantification of vanillin and related non-volatile compounds | C18 column | Methanol-acidified water gradient | UV (280 nm) | chromatographyonline.comugm.ac.id |

| GC-MS | Analysis of volatile compounds including benzaldehyde | Carbowax 20M, DB-624UI | Helium | Mass Spectrometry | chromatographyonline.comoup.comfrontiersin.org |

| HPTLC | Rapid estimation of vanillin in food products | Silica gel 60 GF254 | Methanol-water-glacial acetic acid | Densitometry (275 nm) | sciensage.info |

Advanced Spectroscopic Investigations

Advanced spectroscopic techniques provide deeper insights into the molecular structure, interactions, and isotopic composition of vanillin and benzaldehyde.

Raman Spectroscopy for Molecular Interactions (e.g., Cyclodextrin (B1172386) Complexes with Vanillin and Benzaldehyde)

Raman spectroscopy is a powerful, non-destructive technique for studying the molecular interactions involved in the formation of inclusion complexes, such as those between vanillin or benzaldehyde and cyclodextrins. researchgate.netresearchgate.net These host-guest complexes can alter the physicochemical properties of the guest molecules. researchgate.net

When vanillin and benzaldehyde form complexes with β-cyclodextrin, their Raman spectra exhibit significant changes. researchgate.netresearchgate.net The aromatic ring of these aldehydes interacts favorably with the hydrophobic cavity of the cyclodextrin. researchgate.net Characteristic vibrational bands of the guest molecules, such as the C=O stretching vibration, are particularly useful probes for monitoring the effects of complexation. researchgate.netresearchgate.net These spectral changes, including shifts in frequency, variations in intensity, and peak broadening, provide evidence of the formation of the inclusion complex and can offer information about the topology of the complex. researchgate.net For benzaldehyde complexed with β-cyclodextrin, Raman spectroscopy, in conjunction with a Kirkwood-Bauer-Magat plot, has been used to estimate the effective dielectric constant experienced by the guest molecule within the host cavity. researchgate.netresearchgate.net

Mass Spectrometry (e.g., Negative-ion Chemical Ionization Mass Spectrometry) for Structural Elucidation

Mass spectrometry (MS) is a critical tool for the structural elucidation of vanillin and for studying intermolecular interactions. Negative-ion chemical ionization (NICI) mass spectrometry has been employed to investigate the molecular structure of vanillin, particularly the effects of intermolecular hydrogen bonding. researchgate.netajol.info

In NICI mass spectrometry using methane (B114726) as the reagent gas, vanillin has been observed to form dimers and trimers in the gas phase. researchgate.netajol.info Specifically, ions corresponding to [Dimer-H₂O] and [Trimer-H₂O] have been detected at m/z 286 and 438, respectively. researchgate.netajol.infoajol.info However, when using a chloride-containing reagent gas, these dimeric and trimeric structures are not observed, and the spectrum is dominated by the deprotonated molecular ion [monomer-H]⁻ at m/z 151 and an adduct with chloride at m/z 187. researchgate.netajol.infoajol.info These findings support the idea that vanillin can exist as hydrogen-bonded dimers and trimers in the crystalline state. researchgate.netajol.info Collision-induced dissociation (CID) studies on protonated vanillin show that the primary fragmentation pathway is the loss of CO. lib4ri.ch In contrast, deprotonated vanillin primarily undergoes cleavage of the C-O bond in the methoxy (B1213986) group. lib4ri.ch

Nuclear Magnetic Resonance (NMR) for Isotopic Analysis and Structure Determination (e.g., SNIF-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for both structure determination and isotopic analysis of vanillin and benzaldehyde. Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is a specialized NMR method used to determine the site-specific isotopic content within a molecule, which is particularly useful for verifying the authenticity of flavor compounds. wikipedia.org

²H-SNIF-NMR is the official AOAC method for determining the origin of vanillin. wikipedia.org By measuring the abundance of different monodeuterated isotopomers of vanillin, it is possible to distinguish between natural and synthetic sources. wikipedia.org Similarly, SNIF-NMR applied to benzaldehyde can differentiate between synthetic benzaldehyde (derived from toluene (B28343) or benzal chloride) and natural benzaldehyde (from sources like bitter almonds, apricots, or cherries). wikipedia.org

Beyond isotopic analysis, ¹H and ¹³C NMR are fundamental for confirming the chemical structure of vanillin and benzaldehyde. utah.eduscribd.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments such as gHMQC (gradient Heteronuclear Multiple Quantum Coherence) and gCOSY (gradient Homonuclear Correlation Spectroscopy) are used to assign all proton and carbon signals unambiguously. utah.edu Diffusion Ordered Spectroscopy (DOSY) NMR can be used to study the self-aggregation of vanillin in solution and its complexation with cyclodextrins, allowing for the determination of binding constants. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. msu.edu The IR spectrum of a compound provides a unique "fingerprint" that is useful for identification. msu.edu For vanillin, the IR spectrum clearly indicates the presence of its key functional groups: a phenolic hydroxyl group, an aldehyde group, and a substituted benzene (B151609) ring. msu.edu

The analysis of the IR spectrum involves assigning specific absorption bands to the vibrational modes of different bonds.

Table 3: Characteristic IR Absorption Bands for Vanillin

| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde C-H | Stretch | 2839 and 2735 | ed.govacs.org |

| Aldehyde C=O | Stretch | ~1698 | ed.govacs.org |

| Benzene C=C | Stretch | ~1599 | ed.govacs.org |

| O-H (Phenolic) | Stretch | Broad band ~3200-3500 | msu.edu |

| C-O (Ether) | Stretch | ~1270 and ~1030 | chemrxiv.org |

The complexity of the IR spectrum in the region from 1450 to 600 cm⁻¹, known as the fingerprint region, provides a unique pattern for each molecule. msu.edu The region from 4000 to 1450 cm⁻¹ is the group frequency region, where characteristic stretching vibrations of diatomic units are observed. msu.edu IR spectroscopy is also valuable for monitoring chemical reactions, such as the reduction of the aldehyde group in vanillin derivatives. ed.govacs.org

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations of Vanillin (B372448) Derivatives and Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as a vanillin derivative, and a protein target.

Research has shown that vanillin and its derivatives can interact with various biological targets. For instance, molecular docking studies have been instrumental in understanding how vanillin-triazole derivatives bind to the active site of Microtubule affinity-regulating kinase 4 (MARK4), a target for cancer therapy. bohrium.com These simulations revealed that the derivatives form strong connections stabilized by non-covalent interactions within the MARK4 active site. bohrium.com

Similarly, in the context of Alzheimer's disease, computational docking has been used to study the interaction of novel vanillin derivatives with acetylcholinesterase. The results indicated that these compounds could interact with both the catalytic and peripheral anionic sites of the enzyme. scispace.com

In another study, molecular docking simulations were performed to investigate the interaction of vanillin derivatives with enzymes of COVID-19, specifically the main protease (MPro) and RNA-dependent RNA polymerase (RdRp). researchgate.netbiointerfaceresearch.com The simulations predicted that certain derivatives could act as effective ligands for these enzymes. researchgate.netbiointerfaceresearch.com For example, a derivative with a -CH2Cl modification (Vanl 11) was identified as a potentially strong interactor with MPro, while a derivative with an -NHNH2 group (Vanl 9) showed promise for interacting with RdRp. biointerfaceresearch.com

The interaction of vanillin with hemoglobin has also been explored using molecular docking. These studies supported experimental findings by showing the proximal orientation of vanillin to key residues in the hemoglobin β1 chain, which is relevant to the inhibition of advanced glycation endproduct (AGE) formation. nih.gov

Table 1: Molecular Docking Studies of Vanillin Derivatives

| Vanillin Derivative | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Vanillin-triazole conjugates | Microtubule affinity-regulating kinase 4 (MARK4) | Strong binding to the active site residues, stabilized by non-covalent interactions. | bohrium.com |

| Vanillin derivatives with tacrine (B349632) or naphthalimido moiety | Acetylcholinesterase | Interaction with both catalytic and peripheral anionic sites of the enzyme. | scispace.com |

| Vanillin derivatives (e.g., Vanl 9, Vanl 11) | COVID-19 MPro and RdRp | Derivatives identified as potential ligands for MPro and RdRp. | researchgate.netbiointerfaceresearch.com |

| Vanillin | Hemoglobin | Proximal orientation to key residues, supporting inhibition of AGE formation. | nih.gov |

| Schiff base vanillin derivatives | Zika Virus NS2B-NS3 protease | Potential antiviral activity based on docking into the active site. | analis.com.my |

Molecular Dynamics Simulations to Elucidate Conformational Stability and Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their conformational stability and interactions with their environment. researchgate.netmdpi.com The stability of a simulated system is often assessed by monitoring the root-mean-square deviation (RMSD) of atomic positions. researchgate.netmdpi.com

MD simulations have been employed to study the stability of complexes formed between vanillin derivatives and their protein targets. For instance, in the study of vanillin-triazole conjugates as MARK4 inhibitors, MD simulations suggested that the complexes were stable, with the derivatives remaining strongly bound within the active site. bohrium.com Similarly, MD simulations of new vanillin derivatives docked with the RdRp of SARS-CoV-2 also indicated the stability of the protein-ligand complexes. nih.gov

The interaction between vanillin and hemoglobin was also investigated using MD simulations, which confirmed the conformational stability of their interaction. nih.gov In the context of drug discovery, MD simulations are crucial for understanding how a ligand, like a vanillin derivative, affects the protein's natural movement and structural modifications. researchgate.netmdpi.com By analyzing trajectories, researchers can assess the stability and flexibility of the compound-protein complex. researchgate.net

Table 2: Molecular Dynamics Simulation Studies of Vanillin Derivatives

| System | Key Findings from MD Simulations | Reference |

|---|---|---|

| Vanillin-triazole conjugates with MARK4 | Complexes were stable, with derivatives strongly bound in the active site. | bohrium.com |

| Vanillin derivatives with SARS-CoV-2 RdRp | Demonstrated the stability of the protein-ligand complexes. | nih.gov |

| Vanillin with Hemoglobin | Confirmed the conformational stability of the interaction. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a powerful tool for calculating properties like molecular orbital energies, geometric configurations, and electronic distributions. mdpi.com

DFT calculations have been extensively used to study vanillin and its derivatives. For example, DFT simulations were used to determine the electronic structure and reactivity of newly synthesized vanillin derivatives. nih.gov These calculations included natural population analysis and frontier molecular orbital (FMO) analysis, which revealed significant charge transfer and a reduced HOMO-LUMO gap in one of the derivatives, suggesting its potential reactivity. nih.gov

DFT has also been used to investigate the intermolecular weak interactions in vanillin and its isomer, ortho-vanillin, providing insights into their vibrational characteristics. researchgate.net Furthermore, DFT calculations, in combination with other methods, have been used to explore the antioxidant potential of hydrazone analogs of vanillin. bohrium.com

Table 3: DFT Calculation Studies on Vanillin and its Derivatives

| Study Focus | Key DFT Findings | Reference |

|---|---|---|

| Electronic structure of new vanillin derivatives | Showed significant charge transfer and a reduced HOMO-LUMO gap in a derivative. | nih.gov |

| Structural and electronic properties of modified vanillin derivatives | Modifications primarily affected the local region, but electronic features varied, suggesting different interaction tendencies. | biointerfaceresearch.com |

| Intermolecular weak interactions in vanillin and ortho-vanillin | Provided insights into vibrational characteristics. | researchgate.net |

| Antioxidant potential of hydrazone analogs of vanillin | Investigated relationships between electrophilicity, chemical hardness, and antioxidant potential. | bohrium.com |

Self-Consistent Reaction Field (SCRF) Methods for Solvation Effects on Molecular Vibrations

Self-Consistent Reaction Field (SCRF) methods are computational approaches used to model the effects of a solvent on a solute molecule. nus.edu.sgresearchgate.net In these models, the solvent is often represented as a continuous medium that surrounds the solute, and the interactions between the solute and solvent are calculated iteratively. mdpi.com

SCRF methods have been applied to study vanillin to understand how a solvent environment affects its properties. For example, the effects of solvation in chloroform (B151607) on the geometry and NMR chemical shifts of vanillin have been approximated using the SCRF-based charged Density Solvation Model (SMD). chemrxiv.org This allows for a more realistic comparison between calculated and experimental data obtained in solution.

The polarizable continuum model (PCM) is a commonly used SCRF method. researchgate.net In a study of vanillin derivatives, SCRF calculations using the PCM model were employed to account for the solvation effect of water. researchgate.net This is crucial for accurately predicting the behavior and properties of these molecules in a biological, aqueous environment.

Table 4: Application of SCRF Methods to Vanillin

| Study | Solvent | SCRF Method | Purpose | Reference |

|---|---|---|---|---|

| Vanillin | Chloroform | SMD | Approximate solvation effects on geometry and NMR calculations. | chemrxiv.org |

| Vanillin Derivatives | Water | PCM | Account for the solvation effect in an aqueous environment. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies on Vanillin Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com This approach is widely used in drug discovery to predict the activity of new compounds and to understand which molecular properties are important for their biological function. nih.gov

QSAR studies have been applied to various analogues of vanillin to guide the development of new therapeutic agents. For instance, a QSAR analysis was conducted on a series of diarylaniline derivatives, which can be considered analogues in a broader chemical space, to predict their anti-HIV-1 activity. chemmethod.com Such studies help in identifying the key molecular descriptors that correlate with the observed biological activity.

In another example, QSAR studies on xanthone (B1684191) derivatives were used to design novel anti-tuberculosis agents. nih.gov While not directly vanillin analogues, this demonstrates the application of the QSAR methodology to complex aromatic compounds. The goal of such studies is to build a predictive model that can guide the synthesis of more potent compounds. nih.gov

For hydrazone analogues, which have been synthesized from vanillin, QSAR-related approaches like pharmacophore modeling have been used to understand their structure-activity relationships as potential DNA gyrase inhibitors and antioxidant agents. bohrium.com

Table 5: QSAR and Related Studies on Vanillin Analogues

| Analogues Studied | Target Activity | Key Outcome | Reference |

|---|---|---|---|

| Diarylaniline derivatives | Anti-HIV-1 | Development of a predictive QSAR model to correlate structure with activity. | chemmethod.com |

| Hydrazone analogs | DNA gyrase inhibition and antioxidant activity | Pharmacophore modeling to understand structure-activity relationships. | bohrium.com |

Research on Functional Applications of Vanillin and Its Derivatives Excluding Human Clinical Data

Role as Chemical Intermediates in Pharmaceutical Precursor Synthesis

Vanillin (B372448) has long been utilized as a chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals. wikipedia.orgatamanchemicals.com As far back as 1970, over half of the global vanillin production was dedicated to the synthesis of other chemical compounds. wikipedia.orgatamanchemicals.com Its derivatives serve as building blocks for a range of drugs. For instance, vanillin is a starting material for the production of the antihypertensive drug L-methyldopa (Aldomet) and has been used in the synthesis of L-dopa for Parkinson's disease treatment and trimethoprim (B1683648) for certain infections. core.ac.uk

The reactivity of vanillin's functional groups allows for the creation of diverse molecular scaffolds. The phenolic hydroxyl group can be etherified or esterified, while the aldehyde group can undergo aldol (B89426) condensation and other reactions to build more complex molecules. atamanchemicals.com For example, vanillin can be converted into its chloroacetyl intermediate, which can then be reacted with other compounds like methyl-piperazine to create new molecular entities. frontiersin.org It has also been used as a precursor for synthesizing compounds like ferrocenyl 4-trifluoromethylbenzoate, which has been investigated for potential antitumor properties. frontiersin.org The synthesis of heterocyclic compounds, which are common in medicinal chemistry, often starts from vanillin-derived building blocks. frontiersin.org

Applications in Material Science and Polymer Chemistry

Vanillin is an attractive, bio-based aromatic compound for the synthesis of sustainable polymers. rsc.orgnih.gov Its aldehyde and phenolic hydroxyl groups provide reactive sites for polymerization. rsc.org This has led to the development of a wide array of vanillin-based polymers, including thermosets and thermoplastics. rsc.org

Thermoset Polymers from Vanillin:

Phenolic Resins: Vanillin is used to create phenolic resins, which are among the earliest industrially produced polymers and have widespread applications. rsc.org

Epoxy Resins: Vanillin-based epoxy resins are being explored as sustainable alternatives to petroleum-derived bisphenol A resins. rsc.orgmdpi.com For instance, diglycidyl ether of vanillyl alcohol (DGEVA) is a vanillin-derived bi-functional epoxy monomer used to create cured epoxy resins. mdpi.com

Benzoxazine (B1645224) Resins: Vanillin can be a precursor for benzoxazine resins, which are known for their high performance. rsc.org For example, bio-based benzoxazine/epoxy copolymers have been prepared using vanillin, furfurylamine, and epoxidized castor oil. rsc.org

Thermoplastic Polymers from Vanillin:

Polyesters: Symmetrical biphenyl (B1667301) monomers derived from vanillin have been used to create renewable (semi)aromatic polyesters. rsc.org Some of these polyesters exhibit high glass transition temperatures and thermal stability. rsc.org

Polycarbonates: Vanillin-derived monomers have been designed for the synthesis of polycarbonates, which are known for their excellent thermal and mechanical properties. nih.gov

Polyurethanes: Vanillin has been used as a precursor to prepare chain extenders for polyurethane synthesis, resulting in polymers with intrinsic antioxidant properties and high thermal stability. acs.org

Researchers have also explored innovative polymerization techniques, such as ring-opening metathesis polymerization (ROMP), to synthesize vanillin-based polymers. acs.orgacs.org This involves chemically transforming vanillin into a polymerizable monomer, which can then be used to create homopolymers and copolymers with desirable mechanical properties. acs.org

General Biological Activity Studies in Non-Human or In Vitro Models

Vanillin and its derivatives have demonstrated antifungal activity against various pathogenic fungi in in vitro studies. researchgate.netplos.org While vanillin itself has some effect, certain derivatives show enhanced potency. plos.org

A key mechanism of antifungal action for some vanillin derivatives is the induction of mitochondrial dysfunction and oxidative stress in fungal cells. plos.orgnih.govnih.gov A study on Cryptococcus neoformans, a major human fungal pathogen, investigated the effects of 33 vanillin derivatives. plos.orgresearchgate.net The research revealed a structural correlation, with derivatives containing hydroxyl or alkoxy groups, such as o-vanillin and o-ethyl vanillin, exhibiting the highest antifungal activity. plos.orgresearchgate.net Transcriptome analysis of C. neoformans treated with o-vanillin showed that the compound caused mitochondrial dysfunction and triggered oxidative stress, leading to significantly reduced fungal growth. plos.orgnih.gov This was further confirmed by the increased sensitivity of mutant fungal strains lacking genes related to mitochondrial function and oxidative stress response. plos.org

Other studies have also highlighted the antifungal potential of vanillin. It has been shown to inhibit the growth of various fungi isolated from fresh-cut fruits and to be effective against medically important yeasts like Candida albicans and Cryptococcus neoformans. nih.govishs.orgcdnsciencepub.com The antifungal activity of vanillin has also been observed against Aspergillus fumigatus and Fusarium solani, where it was found to inhibit conidial germination and biofilm formation. nih.gov

Vanillin and its derivatives are recognized for their antioxidant properties, primarily due to the phenolic hydroxyl group which can scavenge free radicals. tandfonline.combohrium.com In vitro studies have consistently demonstrated the ability of vanillin to protect cells from damage induced by reactive oxygen species (ROS). bohrium.comresearchgate.net

The antioxidant activity of vanillin has been evaluated using various assays. For instance, in an in vitro study using human keratinocyte and fibroblast cells, vanillin showed cytocompatibility and protected the cells from ROS-induced death. bohrium.comresearchgate.net It demonstrated the ability to inhibit cell death caused by oxidative stress induced by hydrogen peroxide. researchgate.net

Comparisons between vanillin and its derivatives have revealed differences in antioxidant potency. One study found that o-vanillin was a more effective scavenger of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical than vanillin. tandfonline.comnih.gov At the same concentration, o-vanillin exhibited significantly higher radical scavenging activity. nih.gov Similarly, ethyl vanillin has shown strong antioxidant effects, in some cases greater than vanillin, in assays like the oxygen radical absorbance capacity (ORAC) and oxidative hemolysis inhibition assay. tandfonline.comnih.govexlibrisgroup.com The antioxidant activity of vanillin and its derivatives suggests their potential use in applications where protection against oxidative damage is beneficial. bohrium.com

Vanillin exhibits broad-spectrum antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as yeasts and molds. mdpi.comnih.govresearchgate.net This property is attributed to its phenolic nature. researchgate.net

In vitro studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of vanillin against various pathogenic bacteria. For several strains of multidrug-resistant (MDR) Escherichia coli, Salmonella, and Staphylococcus aureus, the MIC of vanillin was found to be in the range of 1.25–2.5 mg/mL, with MBC values between 5 and 10 mg/mL. mdpi.comnih.gov Vanillin has also been shown to inhibit the growth of food-related bacteria such as Lactobacillus casei and Pseudomonas aeruginosa. researchgate.net

The antimicrobial mechanisms of vanillin involve the disruption of cell membrane integrity and function. nih.gov Studies on E. coli have indicated that vanillin damages the cell membrane, leading to a loss of cellular homeostasis. nih.gov Furthermore, vanillin derivatives have been synthesized to enhance antimicrobial efficacy. For example, the microbial conversion of vanillin to vanillic acid and vanillyl alcohol resulted in metabolites with enhanced antibacterial and antifungal activities. biochemjournal.com Vanillic acid, in particular, showed significant activity against Staphylococcus species. biochemjournal.com

Table 1: In Vitro Antimicrobial Activity of Vanillin Against Various Microorganisms

| Microorganism | Vanillin Concentration/Effect | Source |

|---|---|---|

| Escherichia coli (MDR strains) | MIC: 1.25 mg/mL; MBC: 5-10 mg/mL | mdpi.comnih.gov |

| Salmonella (MDR strains) | MIC: 1.25-2.5 mg/mL; MBC: 5-10 mg/mL | mdpi.comnih.gov |

| Staphylococcus aureus (MDR ATCC43300) | MIC: 2.5 mg/mL; MBC: 5-10 mg/mL | mdpi.comnih.gov |

| Candida albicans | Mean MIC: 1250 µg/mL | nih.govcdnsciencepub.com |

| Cryptococcus neoformans | Mean MIC: 738 µg/mL | nih.govcdnsciencepub.com |

Flavor and Fragrance Research Beyond Basic Identification

While vanillin is a cornerstone of vanilla flavoring, research extends beyond its simple identification to explore how its derivatives and interactions can modify and enhance sensory profiles. wikipedia.orgatamanchemicals.com Ethyl vanillin, for example, is a synthetic analogue that is more expensive but possesses a stronger flavor profile than vanillin. wikipedia.orgsphinxsai.com

The bioconversion of vanillin using microorganisms is an area of active research to produce novel flavor and fragrance compounds. biochemjournal.com Fungal species like Paecilomyces variotii and Debaryomyces species can transform vanillin into metabolites such as vanillic acid and vanillyl alcohol, each with its own sensory characteristics. biochemjournal.com This biotransformation can lead to products with enhanced or different aromatic profiles compared to the parent compound.

Furthermore, vanillin is used as an intermediate in the synthesis of other fragrance components. atamanchemicals.comostrovit.com Its chemical structure allows for modifications that can lead to a wide range of aromatic compounds used in perfumes, cosmetics, and other scented products. wikipedia.orgatamanchemicals.com The study of vanillin in this context involves understanding the structure-aroma relationships of its derivatives and how they contribute to complex fragrance compositions.

Flavor Chemistry and Sensory Perception Research (excluding human consumption/dosage)

The principal compound that characterizes vanilla flavor is vanillin, which is formed through the enzymatic hydrolysis of glucovanillin (B191341) during the vanilla curing process. ugm.ac.idchromatographyonline.com The flavor profile is not solely dependent on vanillin; other related compounds, such as 4-hydroxybenzaldehyde, vanillic acid, and 4-hydroxybenzoic acid, are also commonly found in vanilla extracts. ugm.ac.idchromatographyonline.com The specific ratios of these compounds to vanillin can be used to identify the geographical origin of vanilla extracts and to detect adulteration. ugm.ac.id

Sensory panel studies have demonstrated that the aroma and flavor of vanilla extracts can vary significantly based on the bean's growing region. massey.ac.nz For instance, extracts from Madagascar and Tonga have been noted for being high in sweet-type aromas and flavors, while those from India and Papua New Guinea are higher in woody and bourbon notes. massey.ac.nz The degradation of vanillin, such as the formation of guaiacol (B22219) under certain conditions, can lead to undesirable "alcohol" off-flavors. chromatographyonline.com

Research comparing the sensory perception of vanillin with its parent compound, benzaldehyde (B42025), and the related piperonal (B3395001) shows distinct psychophysical functions for odor and taste. researchgate.net While vanillin provides the archetypal sweet, creamy, and pleasant vanilla note, benzaldehyde is known for its characteristic bitter almond aroma. researchgate.netwur.nl Furthermore, vanillin is known to elicit a secondary sensation of bitterness, a characteristic mediated by its activation of specific human bitter taste receptors (TAS2R14, TAS2R20, and TAS2R39). researchgate.net The interaction of vanillin with other molecules in a food matrix, such as proteins, can also impact flavor perception. Studies have shown that binding to proteins like β-lactoglobulin or fababean protein can reduce the intensity of the perceived vanillin flavor, as only the free, unbound vanillin contributes to the aroma. dairy-journal.orgresearchgate.net

Table 1: Sensory Profile of Vanillin and Related Benzaldehydes

| Compound | Chemical Name | Common Flavor/Aroma Profile | Research Findings |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Sweet, creamy, vanilla | The primary flavor component of vanilla. ugm.ac.id Also elicits a secondary bitter taste. researchgate.net |

| Benzaldehyde | Benzaldehyde | Bitter almond, cherry-like | A parent compound to vanillin; used as a flavor and fragrance agent. researchgate.netwur.nl |

| 4-Hydroxybenzaldehyde | 4-hydroxybenzaldehyde | Mild, phenolic | A common secondary component in vanilla extracts; its ratio to vanillin is an indicator of origin. ugm.ac.idchromatographyonline.com |

| Piperonal | 3,4-Methylenedioxybenzaldehyde | Heliotrope, floral, cherry, vanilla-like | Studied alongside vanillin and benzaldehyde for its flavor perception. researchgate.net |

| Guaiacol | 2-Methoxyphenol | Smoky, phenolic, medicinal | Can be formed from the degradation of vanillin, leading to off-flavors. chromatographyonline.com |

Interactions with Host Molecules for Controlled Release and Stability (e.g., Cyclodextrins)

Vanillin is a volatile compound susceptible to degradation from heat and oxidation, which limits its shelf-life and effectiveness in certain applications. foodnavigator.comscispace.com To overcome these limitations, research has extensively explored the encapsulation of vanillin within host molecules, particularly cyclodextrins (CDs). mdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to form non-covalent inclusion complexes with guest molecules like vanillin. bilkent.edu.tr

The formation of a vanillin/cyclodextrin (B1172386) inclusion complex enhances the compound's stability and functionality in several ways:

Improved Thermal Stability : Encapsulation significantly increases the temperature at which vanillin begins to evaporate or degrade. capes.gov.brresearchgate.netnih.gov Thermogravimetric analysis (TGA) has shown that the degradation of pure vanillin occurs between 80-200°C, whereas for vanillin/CD complexes, this range is shifted to 150-300°C. capes.gov.brresearchgate.netnih.gov

Protection from Oxidation : The cyclodextrin cavity protects the encapsulated vanillin molecule from oxidative degradation. foodnavigator.com

Enhanced Water Solubility : The formation of an inclusion complex with β-cyclodextrin can make vanillin more soluble in water than the free molecule. foodnavigator.commdpi.com

Controlled and Sustained Release : The release of vanillin from the cyclodextrin cavity can be controlled and sustained at higher temperatures compared to uncomplexed vanillin. scispace.comcapes.gov.brresearchgate.net

The effectiveness of the encapsulation depends on the type of cyclodextrin used. Studies comparing alpha- (α-CD), beta- (β-CD), and gamma-cyclodextrin (B1674603) (γ-CD) have found that the strength of the interaction and the resulting stability often follows the order γ-CD > β-CD > α-CD. scispace.comcapes.gov.brnih.gov This is attributed to the relative sizes of the CD cavity and the vanillin molecule, with γ-CD providing a better fit. bilkent.edu.tr The stoichiometry for the complex is typically a 1:1 molar ratio for β-CD and γ-CD. capes.gov.br These solid vanillin/CD complexes are often prepared using methods such as freeze-drying or coprecipitation. scispace.comcapes.gov.br

Further research has demonstrated that these vanillin/CD inclusion complexes can be incorporated into other materials to create functional systems. For example, encapsulating vanillin/CD complexes into electrospun polyvinyl alcohol (PVA) nanowebs results in materials with a prolonged shelf-life and high-temperature stability for the vanillin, making them suitable for applications such as active food packaging. bilkent.edu.tr

Table 2: Research Findings on Vanillin Encapsulation in Cyclodextrins

| Cyclodextrin Type(s) | Preparation Method | Key Findings | Reference(s) |

| β-Cyclodextrin | Freeze-drying | Increased water solubility and protection against oxidation. Complex can be used as a food additive with higher antioxidant activity. | foodnavigator.com |

| α-CD, β-CD, γ-CD | Freeze-drying, Coprecipitation (for γ-CD) | Thermal stability of vanillin increased significantly. Strength of interaction and stability: γ-CD > β-CD > α-CD. Complete 1:1 inclusion achieved with β-CD and γ-CD. | scispace.comcapes.gov.brresearchgate.netnih.gov |

| α-CD, β-CD, γ-CD | Electrospinning into Polyvinyl Alcohol (PVA) Nanowebs | Encapsulation within the nanoweb prolonged shelf-life and enhanced thermal stability. γ-CD was the most effective for stabilization and slow release. | bilkent.edu.tr |

| β-Cyclodextrin | Complex Coacervation with Flax Seed Gum-Rice Bran Protein | Microencapsulation increased vanillin thermostability and shelf life, with an encapsulation efficiency of up to 85%. | nih.gov |

Environmental Aspects and Sustainability Research

Life Cycle Assessment (LCA) of Vanillin (B372448) Production Pathways

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life. For vanillin, LCA studies have compared various production routes, including synthetic processes from petrochemicals and biotechnological methods using renewable resources.

Several studies have conducted LCAs on different vanillin production pathways. norsus.no A key finding across multiple analyses is that the production of vanillin from crude oil has a higher environmental impact in several categories compared to production from Kraft lignin (B12514952). rsc.org Specifically, the Kraft lignin process shows significant reductions in smog formation, non-energy CO2 emissions, acidification potential, and toxicity. rsc.org

A comparative LCA of eight natural vanillin production (NVP) pathways found that biosynthesis-based routes using substrates like glucose, eugenol (B1671780), isoeugenol (B1672232), and ferulic acid generally exhibit better environmental performance. researchgate.net However, the environmental benefits are not automatic and depend on factors like energy consumption and the scale of production. researchgate.net Human toxicity potential (HTP) has been identified as a critical impact category in many vanillin synthesis processes. researchgate.netnih.gov The primary contributors to HTP are often electricity and ultrapure water consumption. researchgate.netnih.gov

Below is a table summarizing the findings of a Life Cycle Thinking (LCT) analysis comparing vanillin production from crude oil, Kraft lignin, and a proposed bamboo oxidation route.

Table 1: Comparative Environmental Impact of Vanillin Production Pathways

| Impact Category | Crude Oil | Kraft Lignin | Proposed Bamboo Oxidation |

|---|---|---|---|

| Smog Formation Potential | High | Negligible | Negligible |

| Ozone Depletion Potential | Moderate | Low | Negligible |

| Acidification Potential | High | 6.8 times lower than crude oil | - |

| Toxic Inhalation Potential | High | 1.3 times lower than crude oil | 115-fold further decrease |

| Toxic Ingestion Potential | High | 0.3 times lower than crude oil | 9458-fold further decrease |

Data sourced from a Life Cycle Thinking analysis comparing different vanillin production routes. rsc.org

Environmental Fate and Distribution Studies

Degradation Pathways in Environmental Compartments (e.g., anaerobic decomposition, phototransformation)

Vanillin is subject to degradation through both biological and abiotic processes in the environment. europa.eupjoes.com

Biodegradation: In soil and water, biodegradation is a major degradation pathway for vanillin. ethz.chepa.gov Various microorganisms can metabolize vanillin. ethz.chresearchgate.net The process often involves the oxidation of vanillin to vanillic acid, which is then further broken down. researchgate.net Studies have shown that in soil, the degradation rate can be influenced by factors such as temperature, with slower decomposition at lower temperatures. europa.eu For instance, at 20°C, vanillin decomposed slowly in the first 100 hours, reaching about 55% degradation after 300 hours. europa.eu

Phototransformation: Vanillin can also be degraded by sunlight, a process known as photolysis or phototransformation. pjoes.comnih.gov In the atmosphere, vanillin is estimated to have a half-life of about 4.7 hours due to photodegradation. oecd.org In aquatic environments, phototransformation can occur directly through the absorption of light by the vanillin molecule or indirectly, mediated by other substances present in the water. pjoes.com A study on the phototransformation of vanillin in artificial snow found that direct photolysis was slow. However, the presence of nitrite (B80452) significantly accelerated degradation through the formation of reactive nitrogen species, leading to nitration and oligomerization of vanillin. nih.gov In liquid water, direct photolysis was the dominant degradation pathway, even with nitrite present. nih.gov

Environmental Transport and Bioaccumulation Potential in Non-Human Organisms

The movement and potential accumulation of vanillin in the environment and in organisms are key aspects of its environmental risk profile.

Environmental Transport: Vanillin is soluble in water, and its distribution in the environment is primarily in the aqueous compartment. oecd.org A fugacity model, which predicts the partitioning of a chemical between different environmental media, calculated that approximately 98.5% of vanillin would be distributed in water, with much smaller amounts in soil (1.41%) and air (0.066%). oecd.org Its potential for volatilization from water surfaces is considered low. nih.gov

Bioaccumulation Potential: Vanillin has a low potential for bioaccumulation in aquatic organisms. oecd.orgresearchgate.net This is supported by its Log Pow (octanol-water partition coefficient) value, which is around 1.23. oecd.org Chemicals with a Log Pow value below 3 are generally not expected to bioaccumulate significantly. oecd.org An estimated bioconcentration factor (BCF) of 3 further suggests a low potential for accumulation in aquatic life. nih.gov

Impact on Non-Human Organisms in Environmental Contexts (e.g., aquatic species, algae)

The ecotoxicity of vanillin has been studied in various non-human organisms, particularly aquatic species.

Aquatic Invertebrates: Studies on the water flea (Daphnia) have shown that vanillin has acute and chronic effects. The 24-hour EC50 (the concentration causing an effect in 50% of the population) for immobilization was 180 mg/L. oecd.org A 21-day reproduction study found that the reproductive function was more sensitive, with an EC50 of 16 mg/L. oecd.org

Fish: The acute toxicity of vanillin to the fathead minnow (Pimephales promelas) has been determined, with 96-hour LC50 values (the concentration lethal to 50% of the population) ranging from 57 to 123 mg/L. oecd.org Observed effects in fish prior to death included loss of schooling behavior, hyperactivity, and swimming at the surface. oecd.org